molecular formula C16H15N3O2 B6645975 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide

2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide

Cat. No. B6645975
M. Wt: 281.31 g/mol
InChI Key: ZQOJAWQWWUIYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The compound is also known as JNJ-1661010 and has been studied extensively for its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide involves the inhibition of several enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in several physiological processes. By inhibiting these enzymes, 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide increases the levels of endocannabinoids, leading to several physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide have been studied extensively. The compound has been shown to have potent analgesic and anti-inflammatory effects in several animal models. It has also been shown to have potential neuroprotective properties and may be useful in the treatment of several neurological disorders, including epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is its potent inhibitory effects on FAAH and MAGL. This makes the compound a potential candidate for the treatment of several diseases, including pain, inflammation, and neurological disorders. However, the compound has several limitations for lab experiments, including its high cost and limited availability. Additionally, the compound may have potential off-target effects, which need to be studied further.

Future Directions

There are several future directions for the study of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide. One of the main directions is the development of more potent and selective inhibitors of FAAH and MAGL. Additionally, the compound may be useful in the treatment of several other diseases, including cancer and metabolic disorders. Further studies are needed to explore the full potential of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 4-cyanophenol, which is then reacted with 4-methyl-3-pyridinemethanol to produce the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to produce 2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide has been studied extensively for its potential therapeutic properties. The compound has been shown to have potent inhibitory effects on several enzymes, including the enzyme responsible for the breakdown of endocannabinoids. This makes the compound a potential candidate for the treatment of several diseases, including pain, inflammation, and neurological disorders.

properties

IUPAC Name

2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-6-7-18-9-14(12)10-19-16(20)11-21-15-4-2-13(8-17)3-5-15/h2-7,9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOJAWQWWUIYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNC(=O)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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